molecular formula C13H17FN2O2 B13712345 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine

1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine

Cat. No.: B13712345
M. Wt: 252.28 g/mol
InChI Key: FXQBODZDOXIXCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine is a chemical compound characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a piperidine ring with two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine typically involves the nitration of aniline derivatives followed by fluorination and subsequent piperidine ring formation. One common method involves the use of 2-chloro-3-fluoronitrobenzene as a starting material, which undergoes nucleophilic substitution with a piperidine derivative under controlled conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the desired product formation.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.

Major Products Formed:

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine involves its interaction with specific molecular targets, potentially including enzymes and receptors. The fluorine and nitro groups play a crucial role in modulating the compound’s reactivity and binding affinity. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2-Fluoro-6-nitrophenyl)ethanone
  • 4-(2-Fluoro-6-nitrophenyl)morpholine
  • 1-Ethyl-4-(2-fluoro-6-nitrophenyl)piperazine

Uniqueness: 1-(2-Fluoro-6-nitrophenyl)-4,4-dimethylpiperidine stands out due to its unique combination of a piperidine ring with fluorine and nitro substituents, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C13H17FN2O2

Molecular Weight

252.28 g/mol

IUPAC Name

1-(2-fluoro-6-nitrophenyl)-4,4-dimethylpiperidine

InChI

InChI=1S/C13H17FN2O2/c1-13(2)6-8-15(9-7-13)12-10(14)4-3-5-11(12)16(17)18/h3-5H,6-9H2,1-2H3

InChI Key

FXQBODZDOXIXCI-UHFFFAOYSA-N

Canonical SMILES

CC1(CCN(CC1)C2=C(C=CC=C2F)[N+](=O)[O-])C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.